molecular formula C12H12ClNO3 B2404847 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride CAS No. 2361635-33-6

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride

Cat. No.: B2404847
CAS No.: 2361635-33-6
M. Wt: 253.68
InChI Key: YBFKKBHIVVIHOX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C12H11NO3·HCl. It is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are important in medicinal chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride typically involves several key steps:

    Starting Materials: The synthesis begins with the preparation of quinoline derivatives and appropriate propanoic acid precursors.

    Reaction Conditions: The reaction conditions often involve the use of Lewis acids, such as aluminum chloride, to facilitate the formation of the quinoline ring. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 6-position, using reagents like sodium hydride and alkyl halides. This leads to the formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: The compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride can be compared with other similar compounds:

    Quinoline Derivatives: Compounds such as quinoline-6-carboxylic acid and 2-hydroxyquinoline share structural similarities but differ in their chemical reactivity and biological activities.

    Unique Properties: The presence of the propanoic acid moiety in this compound imparts unique chemical properties, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

2-hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3.ClH/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10;/h1-6,11,14H,7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFKKBHIVVIHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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